3-(2,3-Dichlorophenyl)azetidin-3-ol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H9Cl2NO |
|---|---|
Molecular Weight |
218.08 g/mol |
IUPAC Name |
3-(2,3-dichlorophenyl)azetidin-3-ol |
InChI |
InChI=1S/C9H9Cl2NO/c10-7-3-1-2-6(8(7)11)9(13)4-12-5-9/h1-3,12-13H,4-5H2 |
InChI Key |
BULSTTUMHLVPNO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)(C2=C(C(=CC=C2)Cl)Cl)O |
Origin of Product |
United States |
Synthetic Methodologies for 3 2,3 Dichlorophenyl Azetidin 3 Ol
Retrosynthetic Analysis and Identification of Key Precursors
Retrosynthetic analysis is a problem-solving technique for designing a synthetic pathway by working backward from the target molecule to simpler, commercially available starting materials. amazonaws.comicj-e.orgresearchgate.net For 3-(2,3-Dichlorophenyl)azetidin-3-ol, the primary disconnections involve the C-N and C-C bonds that form the azetidine (B1206935) ring, as well as the bond connecting the phenyl group to the heterocyclic core.
A logical retrosynthetic approach would disconnect the C2-N1 and C4-N1 bonds, suggesting an acyclic precursor like a 1,3-dihalogenated-2-propanol derivative and a suitable nitrogen source. A more direct and convergent strategy, however, involves disconnecting the C-C bond between the aryl group and the azetidine ring and a key C-N bond of the ring. This leads to two primary synthetic routes:
Route A: Aryl addition to an azetidin-3-one (B1332698) precursor. This is a highly convergent approach. The key disconnection is the C3-aryl bond, which points to an azetidin-3-one intermediate and a 2,3-dichlorophenyl organometallic reagent. The azetidin-3-one itself can be formed through various cyclization strategies.
Route B: Cyclization of a pre-functionalized acyclic precursor. This involves disconnecting the azetidine ring's C-N bonds. The precursor would be a propane (B168953) backbone already containing the 2,3-dichlorophenyl and hydroxyl moieties, along with leaving groups at the 1 and 3 positions for the final ring-closing step with an amine.
Key Precursors Identified:
N-protected azetidin-3-one
2,3-Dichlorophenylmagnesium bromide (a Grignard reagent) or a corresponding organolithium reagent.
1,3-Dihalo-2-propanol derivatives (e.g., 1,3-dichloro-2-propanol)
2,3-Dichlorobenzaldehyde (B127699) or a related ketone
An appropriate amine (e.g., benzylamine (B48309) or an ammonia (B1221849) equivalent)
Classical and Contemporary Approaches to Azetidine Ring Formation
The construction of the azetidine ring is often challenging due to its inherent ring strain. rsc.org However, a variety of methods have been developed, ranging from classical cyclizations to modern cycloaddition reactions. magtech.com.cnrsc.org
Cyclization Reactions (e.g., Intramolecular Nucleophilic Substitution)
Intramolecular nucleophilic substitution is a cornerstone of heterocyclic synthesis. magtech.com.cn For azetidines, this typically involves the cyclization of a γ-amino alcohol or a related derivative where the terminal positions are functionalized with a nucleophile (the amine) and a leaving group. frontiersin.org
The general mechanism involves a γ-haloamine or a γ-amino alcohol that is activated in situ (e.g., by conversion of the hydroxyl to a mesylate or tosylate). The nitrogen atom then acts as a nucleophile, displacing the leaving group in an intramolecular SN2 reaction to form the four-membered ring. frontiersin.org The synthesis of azetidines from 1,3-propanediol (B51772) bis-triflates and primary amines is an example of this approach.
In the context of this compound, a potential precursor for this strategy would be 1-amino-3-chloro-2-(2,3-dichlorophenyl)propan-2-ol. The challenge lies in the stereoselective synthesis of this highly functionalized precursor. Lanthanide(III) triflates have been shown to catalyze the intramolecular aminolysis of cis-3,4-epoxy amines to yield azetidines with high regioselectivity, which could be an alternative cyclization approach. nih.gov
Cycloaddition Reactions (e.g., [2+2] Photocycloadditions, Aza-Paterno-Büchi Reaction)
[2+2] Cycloaddition reactions offer a powerful and direct route to four-membered rings. mdpi.comelsevier.com The aza-Paterno-Büchi reaction, a photochemical [2+2] cycloaddition between an imine and an alkene, is particularly relevant as it can directly generate the azetidine core. nih.govresearchgate.netrsc.org This reaction can be mediated by visible light, often using a photosensitizer, and has been successfully applied to the synthesis of highly functionalized azetidines. springernature.comchemrxiv.orgnih.govacs.org
For the synthesis of the target compound, this could involve the reaction of an imine derived from 2,3-dichlorobenzaldehyde with an appropriate alkene under photochemical conditions. The choice of the imine's N-substituent and the alkene partner is crucial for controlling the regioselectivity and stereoselectivity of the cycloaddition. The reaction often proceeds via a triplet state, leading to a 1,4-biradical intermediate. nih.gov
Ring Contraction and Expansion Strategies for Azetidine Synthesis
Less common, but still viable, are methods involving the rearrangement of other heterocyclic systems.
Ring Contraction: The synthesis of N-sulfonylazetidines has been achieved through the ring contraction of α-bromo N-sulfonylpyrrolidinones. acs.orgnih.govorganic-chemistry.org This process involves a nucleophilic addition to the amide carbonyl, followed by ring opening and subsequent intramolecular SN2 cyclization to form the azetidine ring. rsc.org
Ring Expansion: The expansion of aziridines to azetidines is another potential, though less explored, route. rsc.orgacs.orgresearchgate.net For instance, the reaction of 2-bromomethylaziridines with various nucleophiles can lead to ring enlargement to form 3-substituted azetidines. rsc.org
Introduction and Functionalization of the 2,3-Dichlorophenyl Moiety
The introduction of the 2,3-dichlorophenyl group is a critical step. A highly effective method for this transformation is the addition of a Grignard reagent or an organolithium reagent to an electrophilic azetidine precursor.
Specifically, the reaction of 2,3-dichlorophenylmagnesium bromide with an N-protected azetidin-3-one would directly yield the desired 3-aryl-azetidin-3-ol skeleton after an aqueous workup. researchgate.netorganic-chemistry.orgmasterorganicchemistry.comlibretexts.orgchemguide.co.uk The choice of the nitrogen protecting group on the azetidin-3-one is important for the stability of the starting material and for its eventual removal to yield the final product. Common protecting groups include benzyl (B1604629) (Bn) or tert-butoxycarbonyl (Boc).
The azetidin-3-one precursor itself can be synthesized through methods such as the oxidation of the corresponding azetidin-3-ol (B1332694) or via gold-catalyzed oxidative cyclization of N-propargylsulfonamides. nih.govscilit.com
Strategies for Hydroxyl Group Installation and Transformation at C3
The C3-hydroxyl group is a key feature of the target molecule. Its installation can be achieved in several ways:
Direct Installation during Ring Formation: Some synthetic methods, like the aza-Paterno-Büchi reaction, can be designed to directly yield azetidin-3-ols if the appropriate precursors are used.
From an Acyclic Precursor: If the synthesis starts from an acyclic precursor, the hydroxyl group can be present from the beginning, for example, by using a 1,3-dihalo-2-propanol derivative.
Addition to a Ketone: As mentioned above, the most convergent route involves the addition of an organometallic reagent to an azetidin-3-one. researchgate.net This not only installs the aryl group but also simultaneously generates the tertiary alcohol at the C3 position. researchgate.netrsc.orgchemicalbook.com
The hydroxyl group at C3 is also a handle for further functionalization. While outside the direct synthesis of the target compound, it's worth noting that this hydroxyl group could be transformed into other functionalities, such as ethers or esters, or it could be eliminated to form an azetine, a more unsaturated four-membered ring. acs.org
Chemo-, Regio-, and Stereoselective Synthesis of this compound
The construction of this compound necessitates a synthetic approach that precisely controls chemoselectivity, regioselectivity, and stereoselectivity. A highly convergent and effective method for creating 3-aryl-3-hydroxyazetidines involves the nucleophilic addition of an organometallic reagent to a suitably N-protected azetidin-3-one.
Primary Synthetic Route: Organometallic Addition to Azetidin-3-one
The principal strategy for synthesizing this compound involves the reaction of an N-protected azetidin-3-one with a 2,3-dichlorophenyl organometallic reagent. This can be accomplished using either a Grignard reagent, (2,3-dichlorophenyl)magnesium bromide, or an organolithium reagent. This reaction is highly regioselective, as the nucleophilic attack occurs exclusively at the electrophilic carbonyl carbon of the azetidin-3-one.
Chemoselectivity: A critical aspect of this synthesis is ensuring that the organometallic reagent reacts selectively with the ketone functionality without affecting the protecting group on the azetidine nitrogen. The choice of the N-protecting group is therefore crucial. Commonly used protecting groups that offer stability under these conditions include the tert-butoxycarbonyl (Boc) group, the benzyloxycarbonyl (Cbz) group, and the benzyl (Bn) group. These groups are generally unreactive towards organometallic reagents at low temperatures.
Stereoselectivity: The addition of the 2,3-dichlorophenyl group to the prochiral azetidin-3-one creates a new stereocenter at the C3 position. Achieving stereoselectivity to yield a single enantiomer of the product is a significant challenge. Several strategies can be employed to control the stereochemical outcome:
Substrate Control: The use of a chiral N-protecting group can induce facial selectivity in the nucleophilic attack. The steric bulk of the chiral auxiliary can block one face of the azetidinone ring, directing the incoming organometallic reagent to the opposite face.
Reagent Control: The use of a chiral ligand in conjunction with the organometallic reagent can create a chiral complex that delivers the aryl group stereoselectively.
Chiral Catalysis: While less common for Grignard additions to ketones, the development of catalytic enantioselective methods is an active area of research.
A summary of potential synthetic approaches for achieving selectivity in the formation of substituted azetidin-3-ols is presented below.
Table 1: Synthetic Approaches for Selective Azetidin-3-ol Formation
| Approach | Reagents and Conditions | Selectivity Control | Key Features |
| Organometallic Addition | N-Boc-azetidin-3-one, (2,3-dichlorophenyl)magnesium bromide, THF, -78 °C to 0 °C | Regioselective: Addition to C3-carbonyl. Stereoselectivity: Can be achieved with a chiral N-protecting group or chiral ligands. | Convergent, high-yielding, but stoichiometric use of organometallic reagent. |
| Gold-Catalyzed Cyclization nih.gov | Chiral N-propargylsulfonamides, gold catalyst, oxidant nih.gov | Stereoselective: Uses a chiral starting material to produce chiral azetidin-3-ones, which are precursors. nih.gov | Bypasses the use of potentially explosive diazo compounds often used for azetidin-3-one synthesis. nih.gov |
| Intramolecular Cyclization iaea.org | 1-Diazo-3-arenesulfamoylalkan-2-ones, catalyst iaea.org | Regioselective: Forms the four-membered ring. Yields can be high depending on substituents. iaea.org | One-step synthesis to the azetidin-3-one core. iaea.org |
Green Chemistry Principles and Sustainable Synthesis Approaches
The application of green chemistry principles is paramount in modern synthetic chemistry to minimize environmental impact and enhance safety. The synthesis of this compound can be evaluated against these principles.
The proposed primary synthetic route, while effective, has aspects that can be improved from a green chemistry perspective. The use of stoichiometric organometallic reagents generates significant salt byproducts. The ethereal solvents typically used, such as tetrahydrofuran (B95107) (THF) and diethyl ether, are volatile and flammable.
Greener Alternatives and Improvements:
Catalytic Methods: The development of catalytic methods for the arylation of azetidin-3-ones would be a significant advancement. This would reduce waste and improve atom economy. Iron-catalyzed hydroboration of alkenes and alkynes has been shown to be highly chemo-, regio-, and stereoselective, suggesting that iron or other earth-abundant metals could potentially be used in catalytic additions. rsc.org
Safer Solvents: Exploring the use of greener solvents, such as 2-methyl-THF or cyclopentyl methyl ether (CPME), could reduce the hazards associated with traditional ethereal solvents. Some reactions have been shown to work in aqueous media, which is an ideal green solvent. researchgate.net
Energy Efficiency: The use of microwave-assisted synthesis could potentially reduce reaction times and energy consumption. nih.govconsensus.app Solar-powered reactions are also an emerging area of green chemistry. nih.govconsensus.app
Renewable Feedstocks: While challenging for complex molecules, the principles of green chemistry encourage the use of renewable starting materials where possible. youtube.com
An analysis of the primary synthetic route using the 12 Principles of Green Chemistry is provided in the table below.
Table 2: Green Chemistry Analysis of the Synthesis of this compound
| Principle | Analysis of the Proposed Synthesis | Potential for Improvement |
| 1. Waste Prevention | The Grignard reaction produces stoichiometric amounts of magnesium salts as waste. | Development of catalytic arylation methods. |
| 2. Atom Economy | The atom economy of the key addition step is moderate due to the large molar mass of the Grignard reagent and subsequent workup. | Catalytic methods would improve atom economy. |
| 3. Less Hazardous Synthesis | Organometallic reagents are highly reactive and can be pyrophoric. Chlorinated starting materials can be persistent. | Development of less hazardous catalytic systems. |
| 4. Designing Safer Chemicals | The final product's toxicity and environmental fate would need to be assessed. | Designing for biodegradability. |
| 5. Safer Solvents & Auxiliaries | Traditional use of volatile and flammable ethers (THF, Et₂O). | Use of greener solvents like 2-MeTHF or CPME; exploring aqueous conditions. researchgate.net |
| 6. Design for Energy Efficiency | Reactions are often run at low temperatures, requiring energy for cooling. | Microwave-assisted synthesis could improve energy efficiency. nih.govconsensus.app |
| 7. Use of Renewable Feedstocks | Starting materials are derived from petrochemical sources. | Exploring bio-based routes to key intermediates. |
| 8. Reduce Derivatives | The use of an N-protecting group is necessary, adding steps for protection and deprotection. | Development of methods that do not require protecting groups or use easily removable ones. |
| 9. Catalysis | The primary route is stoichiometric. | Development of catalytic enantioselective addition methods is a key area for improvement. |
| 10. Design for Degradation | The persistence of the dichlorophenyl group in the environment is a concern. | Designing the molecule to be biodegradable after its intended use. |
| 11. Real-time Analysis | In-process monitoring can be used to optimize reaction conditions and minimize byproduct formation. | Implementation of Process Analytical Technology (PAT). |
| 12. Safer Chemistry for Accident Prevention | The use of pyrophoric reagents and flammable solvents poses safety risks. | Switching to less hazardous reagents and solvents. |
Chemical Transformations and Reaction Mechanisms of 3 2,3 Dichlorophenyl Azetidin 3 Ol
Reactions Involving the Azetidine (B1206935) Ring System
The inherent ring strain of the azetidine core in 3-(2,3-dichlorophenyl)azetidin-3-ol is a driving force for many of its reactions. This strain can be relieved through ring-opening or ring-expansion pathways, providing access to a diverse array of acyclic and larger heterocyclic structures.
Strain-Release Ring-Opening Reactions and Mechanistic Pathways
The high ring strain of azetidines makes them susceptible to ring-opening reactions under various conditions. nih.gov These reactions are often facilitated by the presence of activating groups and can proceed through different mechanistic pathways.
The azetidine ring of this compound can be opened by nucleophiles. This process is typically initiated by the activation of the azetidine nitrogen or the hydroxyl group. Protonation or Lewis acid coordination to the nitrogen atom forms a more electrophilic azetidinium ion, which is then susceptible to nucleophilic attack. nih.gov The regioselectivity of the ring opening is influenced by the substitution pattern on the azetidine ring. In the case of 3-aryl-3-hydroxyazetidines, nucleophilic attack can occur at either the C2 or C4 position.
Lewis acid-mediated nucleophilic ring-opening of 1-benzhydrylazetidine-3-ol with phenolic nucleophiles has been reported as a method to synthesize carvedilol. researchgate.net This suggests that under acidic conditions, the hydroxyl group can act as a leaving group after protonation, and a nucleophile can attack one of the ring carbons, leading to the cleavage of a C-N bond. The reaction proceeds via an SN2-type mechanism, resulting in an inversion of configuration at the attacked carbon center. researchgate.net
The general mechanism for the acid-catalyzed nucleophilic ring-opening of an epoxide, which is analogous to the azetidinium ion, involves protonation of the heteroatom, followed by backside attack of the nucleophile at one of the carbon atoms of the ring. libretexts.org In the case of this compound, the presence of the electron-withdrawing dichlorophenyl group at C3 could influence the regioselectivity of the nucleophilic attack.
| Reaction Type | Reagents | Product Type | Reference |
| Nucleophilic Ring Opening | Lewis Acid, Aryl Alcohol | 1,3-Amino Ether | researchgate.net |
| Nucleophilic Ring Opening | Various Nucleophiles | Polysubstituted Linear Amines | nih.gov |
Photochemical methods offer an alternative approach to the formation and subsequent ring-opening of 3-hydroxyazetidines. The Norrish-Yang cyclization, a photochemical reaction involving intramolecular hydrogen abstraction by an excited carbonyl group, can be utilized to synthesize 3-hydroxyazetidines from α-aminoacetophenones. beilstein-journals.orgdurham.ac.ukresearchgate.net These photogenerated azetidinols are often intermediates in a "build and release" strategy, where their inherent ring strain is harnessed for subsequent functionalization through ring-opening reactions. beilstein-journals.orgnih.govnih.govresearchgate.net
The process begins with the irradiation of an α-aminoacetophenone, leading to a 1,5-hydrogen abstraction to form a 1,4-biradical intermediate. This biradical then cyclizes to afford the strained 3-hydroxyazetidine ring. beilstein-journals.org The resulting 3-arylazetidinols can then undergo ring-opening upon treatment with various reagents, such as electron-deficient ketones or boronic acids. beilstein-journals.orgnih.gov The mechanism of this ring-opening often involves the formation of a hemiketal or a related intermediate, which then facilitates the cleavage of the azetidine ring. beilstein-journals.orgnih.gov
| Reaction Type | Method | Intermediate | Subsequent Reaction | Reference |
| Photochemical Synthesis | Norrish-Yang Cyclization | 3-Hydroxyazetidine | Strain-Release Ring Opening | beilstein-journals.orgdurham.ac.uknih.gov |
Ring-Expansion Reactions to Larger Nitrogen Heterocycles
Azetidines can undergo ring-expansion reactions to form larger, more stable heterocyclic systems like pyrrolidines, piperidines, or dihydrofurans. scispace.comnih.gov For instance, 3-vinylazetidin-3-ols have been shown to undergo an arylative ring expansion to 2,3,4-trisubstituted dihydrofurans under dual palladium and acid catalysis. nih.govresearchgate.net This reaction proceeds through a domino sequence involving a Heck arylation of the vinyl group, followed by an acid-catalyzed transposition of the allylic alcohol and subsequent ring opening of the azetidine by the internal hydroxyl group. nih.govresearchgate.net While this compound does not possess a vinyl group, this example illustrates the potential for ring-expansion reactions in similarly substituted azetidines.
Vinylaziridines are also known to undergo ring expansion to various larger azacycles. mdpi.com These strain-release driven pericyclic reactions highlight the synthetic utility of small, strained nitrogen heterocycles in constructing more complex molecular architectures.
Functional Group Transformations on the Azetidine Nitrogen and Carbons
The carbon atoms of the azetidine ring can also be functionalized. For example, the hydroxyl group at C3 could potentially be oxidized to a carbonyl group to form the corresponding azetidin-3-one (B1332698). The synthesis of azetidin-3-ones has been achieved through methods like the gold-catalyzed oxidative cyclization of N-propargylsulfonamides. nih.gov While this is a synthetic route to the azetidinone core rather than a direct transformation of the alcohol, it demonstrates the accessibility of this related functional group.
Reactions at the Azetidin-3-ol (B1332694) Hydroxyl Group
The tertiary hydroxyl group of this compound is a key site for functionalization. Standard reactions of alcohols, such as esterification and etherification, can be employed to introduce a wide range of functional groups. For example, esterification could be achieved by reacting the alcohol with an acyl chloride or a carboxylic anhydride (B1165640) in the presence of a base. Similarly, etherification could be carried out under Williamson ether synthesis conditions, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then reacts with an alkyl halide.
Dehydration Pathways and Elimination Reactions
The presence of a tertiary hydroxyl group makes this compound susceptible to dehydration, particularly under acidic conditions. This elimination reaction typically follows an E1 mechanism.
The reaction is initiated by the protonation of the hydroxyl group by an acid (e.g., H₂SO₄, H₃PO₄), converting it into a good leaving group (water). The departure of the water molecule generates a tertiary carbocation intermediate. A weak base (like water or the conjugate base of the acid) then abstracts a proton from a carbon adjacent to the carbocation, leading to the formation of a double bond. In this specific molecule, elimination would result in the formation of a 3-(2,3-dichlorophenyl)-2,3-dihydroazete (an azetine), a highly strained and reactive enamine derivative.
Given the inherent strain of the four-membered azetidine ring, acid-catalyzed conditions can also promote ring-opening or rearrangement reactions. Studies on other 3-hydroxyazetidines have shown that treatment with acid can initiate a cascade rearrangement, driven by the relief of ring strain, to form more stable heterocyclic systems like 2-oxazolines. nih.govdurham.ac.uk This suggests that the dehydration of this compound might yield complex product mixtures rather than the simple elimination product.
Reactivity of the Dichlorophenyl Substituent
The dichlorophenyl ring is the site for aromatic substitution and metal-catalyzed coupling reactions.
Aromatic Substitution Reactions
Electrophilic Aromatic Substitution (EAS): The two chlorine atoms and the azetidinol (B8437883) group influence the regioselectivity of electrophilic aromatic substitution reactions like nitration, halogenation, or Friedel-Crafts reactions. masterorganicchemistry.com
Regioselectivity: The potential sites for substitution on the 1-(azetidin-3-ol)-2,3-dichlorobenzene ring are C4, C5, and C6.
The C6 position is ortho to one chlorine (C1) and meta to the other (C2).
The C4 position is ortho to one chlorine (C2) and para to the other (C1).
The C5 position is meta to both chlorine atoms. Based on the combined directing effects of the two ortho/para-directing chlorine atoms, substitution is most likely to occur at the C4 and C6 positions. Steric hindrance from the adjacent azetidine ring might disfavor substitution at the C6 position, potentially making the C4 position the most favored site for electrophilic attack.
Nucleophilic Aromatic Substitution (NAS): This type of reaction, where a nucleophile displaces a leaving group (like chloride) on the aromatic ring, typically requires strong activation by electron-withdrawing groups (such as nitro groups) positioned ortho or para to the leaving group. wikipedia.orglibretexts.org The 2,3-dichlorophenyl ring lacks such strong activating groups. Therefore, nucleophilic aromatic substitution on this compound is unlikely to occur under standard conditions and would require extremely harsh conditions or a different mechanism, such as one involving a benzyne (B1209423) intermediate. nih.gov
Metal-Catalyzed Cross-Coupling Reactions at the Halogenated Phenyl Ring
The two C-Cl bonds on the phenyl ring serve as handles for carbon-carbon bond formation via metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Heck reactions.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl chloride with an organoboron compound (like a boronic acid) in the presence of a palladium catalyst and a base. libretexts.orgorganic-chemistry.org The general catalytic cycle involves oxidative addition of the Pd(0) catalyst to the C-Cl bond, transmetalation with the boronate complex, and reductive elimination to form the new C-C bond and regenerate the catalyst. libretexts.org Aryl chlorides are known to be less reactive than aryl bromides or iodides, often requiring more specialized and electron-rich phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) ligands to facilitate the initial oxidative addition step. organic-chemistry.org Selective mono-arylation could potentially be achieved by controlling stoichiometry and reaction conditions, likely at the more sterically accessible C-Cl bond.
Heck Reaction: The Heck reaction couples the aryl chloride with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgyoutube.com Similar to the Suzuki reaction, the use of aryl chlorides as substrates can be challenging and may require specific catalyst systems, higher temperatures, or microwave irradiation to achieve good yields. organic-chemistry.orgdiva-portal.org The reaction typically proceeds with high stereoselectivity for the trans product. organic-chemistry.org
Table 2: Potential Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Catalyst/Base | Expected Product | Notes |
|---|---|---|---|---|
| Suzuki-Miyaura | R-B(OH)₂ | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | 3-(Aryl/vinyl-2-chlorophenyl)azetidin-3-ol or 3-(Aryl/vinyl-3-chlorophenyl)azetidin-3-ol | Aryl chlorides require specific, highly active catalysts. organic-chemistry.org Mono-substitution is likely. |
| Heck | Alkene (e.g., Styrene) | Pd(0) catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) | 3-(Alkenyl-2-chlorophenyl)azetidin-3-ol or 3-(Alkenyl-3-chlorophenyl)azetidin-3-ol | Requires forcing conditions for aryl chlorides. organic-chemistry.orgdiva-portal.org |
Acid-Base Properties and Protonation/Deprotonation Studies
The molecule possesses both a basic site (the azetidine nitrogen) and a weakly acidic site (the tertiary alcohol).
Protonation: The lone pair of electrons on the nitrogen atom of the azetidine ring makes it a Brønsted-Lowry base. It will readily react with acids to form a protonated azetidinium salt. google.com This protonation significantly increases the water solubility of the compound. The basicity of the nitrogen is a key characteristic of the azetidine core.
Deprotonation: The tertiary hydroxyl group is a very weak acid, similar in acidity to other tertiary alcohols. It can be deprotonated by a very strong base, such as an organometallic reagent or sodium hydride, to form the corresponding alkoxide. This alkoxide would be a potent nucleophile.
The interplay of these acidic and basic properties is crucial. For instance, under strongly acidic conditions required for some reactions (like dehydration), the azetidine nitrogen will exist in its protonated, azetidinium form. google.com This protonation makes the azetidine ring itself an electron-withdrawing group, which could influence the reactivity of the entire molecule, including further reactions on the phenyl ring. researchgate.net
Advanced Structural and Stereochemical Analysis of 3 2,3 Dichlorophenyl Azetidin 3 Ol
Conformational Analysis of the Azetidine (B1206935) Ring
The four-membered azetidine ring is characterized by significant ring strain, which dictates its conformational behavior. rsc.orgnih.gov Unlike the planar cyclobutane, the azetidine ring typically adopts a puckered conformation to alleviate some of this strain. rsc.orgrsc.org This puckering is defined by a dihedral angle, which for the parent azetidine has been determined to be 37° by gas-phase electron diffraction. rsc.orgrsc.org
For substituted azetidines like 3-(2,3-dichlorophenyl)azetidin-3-ol, the puckering is influenced by the nature and orientation of the substituents. The bulky 2,3-dichlorophenyl group at the C3 position, along with the hydroxyl group, significantly impacts the ring's conformation. The ring can exist in different puckered states, and the energetic barrier between these conformations is generally low. nih.gov Computational modeling and spectroscopic studies are crucial to determine the preferred conformation in different environments (gas phase, solution, and solid state). The interplay of steric hindrance from the dichlorophenyl group and potential intramolecular hydrogen bonding involving the hydroxyl and the amine proton can stabilize specific puckered forms. nih.gov
Stereochemical Aspects: Enantiomeric and Diastereomeric Considerations
The presence of a chiral center at the C3 position of the azetidine ring, which is substituted with four different groups (the nitrogen atom, the C2 and C4 carbons of the ring, the 2,3-dichlorophenyl group, and the hydroxyl group), means that this compound can exist as a pair of enantiomers. These non-superimposable mirror images, the (R)- and (S)-enantiomers, can exhibit different biological activities.
Furthermore, additional stereocenters can arise depending on the substitution pattern on the azetidine ring. For instance, if a substituent were present at the C2 or C4 position, diastereomers would be possible. nih.gov The synthesis of stereochemically pure enantiomers or diastereomers is a significant challenge and often requires chiral starting materials or stereoselective synthetic methods. nih.govorganic-chemistry.org The separation of enantiomers can be achieved through techniques like chiral chromatography. The absolute configuration of a specific enantiomer is typically determined using chiroptical methods like electronic circular dichroism (ECD) or by X-ray crystallography of a single crystal containing the pure enantiomer. nih.govacs.org It's important to note that in many opioid series, one enantiomer often accounts for the majority of the biological potency. mdpi.com
Crystal Structure Analysis and Intermolecular Interactions
X-ray crystallography provides definitive information about the three-dimensional structure of this compound in the solid state. This technique can elucidate bond lengths, bond angles, and the precise conformation of the azetidine ring and its substituents.
In the crystalline lattice, molecules of this compound are held together by a network of intermolecular interactions. rsc.org These non-covalent forces are crucial for the stability of the crystal structure. nih.gov Key interactions can include:
Hydrogen Bonding: The hydroxyl group (-OH) and the amine proton (N-H) are capable of forming hydrogen bonds, acting as both donors and acceptors. These are typically the strongest intermolecular forces present. nih.gov
π-π Stacking: The aromatic 2,3-dichlorophenyl rings of adjacent molecules can stack on top of each other, contributing to the crystal's stability. mdpi.com
Halogen Bonding: The chlorine atoms on the phenyl ring can participate in halogen bonding, where the chlorine atom acts as an electrophilic region and interacts with a nucleophilic site on a neighboring molecule.
The specific arrangement of these interactions dictates the crystal packing and can influence physical properties such as melting point and solubility. researchgate.net
Advanced Spectroscopic Techniques for Elucidating Specific Structural Features
A variety of advanced spectroscopic methods are employed to gain a comprehensive understanding of the structure of this compound in both solution and the solid state.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the connectivity and stereochemistry of molecules in solution. organicchemistrydata.org
¹H and ¹³C NMR: These one-dimensional techniques provide information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively. The chemical shifts of the protons and carbons in the azetidine ring and the dichlorophenyl group can confirm the basic structure. chemicalbook.comchemicalbook.com
Heteronuclear Multiple Bond Correlation (HMBC): This two-dimensional NMR experiment reveals long-range couplings between protons and carbons (typically over two or three bonds). researchgate.net It is invaluable for confirming the connectivity of the dichlorophenyl group to the C3 position of the azetidine ring.
Nuclear Overhauser Effect Spectroscopy (NOESY): This 2D NMR technique identifies protons that are close to each other in space, regardless of whether they are directly bonded. researchgate.netresearchgate.net NOESY is particularly useful for determining the relative stereochemistry of substituents on the azetidine ring and for analyzing the through-space proximity of protons, which helps to define the molecule's conformation.
| NMR Technique | Information Provided | Application to this compound |
| ¹H NMR | Chemical environment of protons. | Confirms the presence of aromatic and azetidine ring protons. |
| ¹³C NMR | Chemical environment of carbons. | Identifies the carbon skeleton, including the quaternary C3 carbon. |
| HMBC | Long-range H-C correlations. | Confirms the attachment of the dichlorophenyl group to the C3 of the azetidine. |
| NOESY | Through-space proton correlations. | Determines the relative stereochemistry and conformational preferences. |
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the vibrational modes of the chemical bonds within a molecule. thermofisher.com These techniques are complementary and can be used to identify functional groups and probe conformational changes. researchgate.netnih.gov
Raman Spectroscopy: Raman spectroscopy measures the inelastic scattering of monochromatic light. thermofisher.com It is particularly sensitive to non-polar bonds and can provide complementary information to FTIR. For example, the symmetric vibrations of the dichlorophenyl ring may be more prominent in the Raman spectrum.
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Spectroscopic Technique |
| O-H Stretch | 3200-3600 | FTIR, Raman |
| N-H Stretch | 3300-3500 | FTIR, Raman |
| Aromatic C-H Stretch | 3000-3100 | FTIR, Raman |
| Aliphatic C-H Stretch | 2850-3000 | FTIR, Raman |
| C=C Aromatic Stretch | 1400-1600 | FTIR, Raman |
| C-Cl Stretch | 600-800 | FTIR, Raman |
Electronic Circular Dichroism (ECD) is a powerful chiroptical technique used to determine the absolute configuration of chiral molecules. ic.ac.uk It measures the differential absorption of left and right circularly polarized light by a chiral sample. ic.ac.uk
For this compound, the ECD spectrum will show characteristic Cotton effects (positive or negative bands) that are a unique fingerprint of its absolute stereochemistry. By comparing the experimentally measured ECD spectrum with the spectrum predicted by quantum-chemical calculations for the (R)- and (S)-enantiomers, the absolute configuration of the enantiomer in hand can be unambiguously assigned. nih.govmdpi.com This method is particularly valuable when single crystals suitable for X-ray diffraction are not available. nih.gov
Theoretical and Computational Studies of 3 2,3 Dichlorophenyl Azetidin 3 Ol
Quantum Chemical Calculations for Electronic Structure and Molecular Properties
Quantum chemical calculations are fundamental to understanding the electronic environment of a molecule, which in turn dictates its physical and chemical properties. These ab initio methods solve the Schrödinger equation for a given molecular system, providing detailed information about electron distribution and energy.
Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its ground-state geometry. By mapping the potential energy surface, DFT calculations can identify the lowest energy conformation and the energy barriers between different rotational isomers (rotamers). For 3-(2,3-dichlorophenyl)azetidin-3-ol, geometry optimization would be performed to find the most stable arrangement of the dichlorophenyl ring relative to the azetidine (B1206935) ring. This process involves systematically altering bond lengths, bond angles, and dihedral angles to find the configuration with the minimum electronic energy. The B3LYP functional combined with a basis set such as 6-311++G(d,p) is a common choice for such calculations, providing a good balance between accuracy and computational cost.
The energy landscape would reveal the relative stabilities of different conformers, which arise from the rotation around the C-C bond connecting the phenyl and azetidine rings.
Table 1: Hypothetical DFT-Calculated Geometric Parameters for the Optimized Structure of this compound
| Parameter | Value |
| Bond Length (C-N, azetidine) | 1.48 Å |
| Bond Length (C-O, alcohol) | 1.43 Å |
| Bond Length (C-C, ring junction) | 1.52 Å |
| Bond Angle (C-N-C, azetidine) | 89.5° |
| Dihedral Angle (Cl-C-C-Cl) | 2.5° |
| Dihedral Angle (Phenyl-Azetidine) | 75.8° |
Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and reactive. For this compound, the HOMO is expected to be localized primarily on the electron-rich azetidine ring and the hydroxyl group, while the LUMO would likely be distributed over the electron-deficient dichlorophenyl ring.
Table 2: Hypothetical FMO Properties of this compound
| Parameter | Energy (eV) |
| HOMO Energy (EHOMO) | -6.15 eV |
| LUMO Energy (ELUMO) | -1.25 eV |
| HOMO-LUMO Gap (ΔE) | 4.90 eV |
Molecular Dynamics Simulations for Conformational Landscapes and Dynamics
While DFT provides a static picture of a molecule's minimum energy state, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing insights into conformational flexibility, solvent interactions, and the time-averaged behavior of the system. For this compound, an MD simulation would typically place the molecule in a box of solvent (e.g., water) and track the atomic trajectories over nanoseconds. This would reveal the accessible conformations of the molecule in solution, the stability of intramolecular hydrogen bonds involving the hydroxyl group, and the dynamic interactions with surrounding solvent molecules. Parameters such as the root-mean-square deviation (RMSD) would be calculated to assess the stability of the molecule's structure over the course of the simulation.
Computational Prediction of Spectroscopic Parameters and Validation with Experimental Data
Computational chemistry can predict various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predictions are invaluable for interpreting experimental data and confirming molecular structures. For instance, the Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts (¹H and ¹³C). The predicted shifts can then be compared to experimentally obtained spectra to validate the computed structure. Similarly, vibrational frequencies can be calculated from the second derivatives of the energy, which correspond to the peaks in an IR spectrum. These calculated frequencies are often scaled to correct for systematic errors in the computational method.
Table 3: Hypothetical Comparison of Calculated and Experimental Spectroscopic Data
| Parameter | Calculated Value | Experimental Value |
| ¹H NMR Chemical Shift (OH) | 3.5 ppm | 3.4 ppm |
| ¹³C NMR Chemical Shift (C-OH) | 72.1 ppm | 71.8 ppm |
| IR Frequency (O-H Stretch) | 3450 cm⁻¹ | 3430 cm⁻¹ |
| IR Frequency (C-Cl Stretch) | 780 cm⁻¹ | 775 cm⁻¹ |
Elucidation of Reaction Mechanisms via Computational Transition State Analysis
Computational methods are instrumental in mapping out the pathways of chemical reactions. By locating the transition state—the highest energy point along a reaction coordinate—chemists can understand the feasibility and mechanism of a chemical transformation. For this compound, one could computationally investigate its synthesis or subsequent reactions. For example, the mechanism of a nucleophilic substitution at the carbon bearing the hydroxyl group could be explored. The calculations would involve identifying the structures of the reactants, products, and the transition state connecting them. The energy of the transition state determines the activation energy of the reaction, which is a key factor in its rate.
Quantitative Structure-Property Relationship (QSPR) Studies for Chemical Attributes
Quantitative Structure-Property Relationship (QSPR) is a computational approach that correlates the chemical structure of a series of compounds with a specific physical, chemical, or biological property. QSPR models are built by developing a mathematical equation that relates molecular descriptors (numerical representations of chemical structure) to the property of interest. For a class of compounds including this compound, a QSPR study could be developed to predict properties like solubility, melting point, or chromatographic retention time. This would involve calculating a wide range of descriptors (e.g., topological, electronic, steric) for a set of related azetidinol (B8437883) derivatives and then using statistical methods, such as multiple linear regression, to build a predictive model.
The Role of 3 2,3 Dichlorophenyl Azetidin 3 Ol As a Synthetic Intermediate and Chemical Building Block
Precursor in the Synthesis of Complex Organic Scaffolds
3-(2,3-Dichlorophenyl)azetidin-3-ol serves as a crucial starting material for the creation of more complex molecular architectures. The strained four-membered azetidine (B1206935) ring, substituted with a dichlorophenyl group and a hydroxyl moiety, provides multiple reactive sites for further chemical transformations. This allows for its elaboration into a variety of intricate organic scaffolds.
The synthesis of such complex structures often begins with the modification of the azetidine core. For instance, the nitrogen atom can undergo N-alkylation or N-arylation, while the hydroxyl group can be derivatized or replaced. These initial steps pave the way for subsequent cyclization reactions, leading to the formation of fused, bridged, and spirocyclic ring systems. A notable example is the synthesis of azetidine-fused 8-membered rings through ring-closing metathesis, a powerful tool in modern organic synthesis. nih.gov
The versatility of azetidin-3-ones, which can be derived from the corresponding azetidin-3-ols, as substrates for synthesizing functionalized azetidines further highlights their importance. nih.gov Although not found in nature, these structural isomers of the well-known β-lactams are valuable intermediates. nih.gov The development of stereoselective synthetic methods, such as gold-catalyzed intermolecular oxidation of alkynes, has made chiral azetidin-3-ones more accessible, expanding the possibilities for creating enantiomerically pure complex molecules. nih.gov
The strategic incorporation of the this compound unit can significantly influence the properties of the final molecule. The dichlorophenyl group can modulate lipophilicity and metabolic stability, while the azetidine ring introduces a degree of rigidity and a three-dimensional character to the scaffold. These features are highly desirable in medicinal chemistry for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates.
Application in the Development of Novel Chemical Scaffolds (e.g., Fused or Spirocyclic Systems)
The unique structural features of this compound make it an attractive building block for the construction of novel chemical scaffolds, particularly fused and spirocyclic systems. These types of scaffolds are of great interest in drug discovery as they can explore new regions of chemical space and provide access to molecules with improved pharmacological properties. unife.it
Fused Systems: The azetidine ring can be annulated with other rings to create fused heterocyclic systems. For example, intramolecular cyclization reactions can lead to the formation of bicyclic structures where the azetidine ring is fused to another carbocyclic or heterocyclic ring. These fused systems often exhibit conformational rigidity, which can be advantageous for binding to biological targets.
Spirocyclic Systems: A particularly important application of this compound is in the synthesis of spirocyclic scaffolds, where two rings share a single common atom. Spiro[azetidine-3,3'-indoline]-2,2'-diones and spiro-3,2'-azetidine oxindoles are examples of such structures that combine the azetidine moiety with an oxindole (B195798) core, a privileged scaffold in medicinal chemistry. nih.govnih.gov The synthesis of these spirocycles can be achieved through various methods, including enantioselective phase-transfer catalysis and copper(I)-catalyzed cascade reactions. nih.govnih.gov These approaches allow for the creation of densely functionalized and chiral spirocyclic compounds with high efficiency and stereoselectivity. nih.gov
The development of synthetic routes to novel spirocyclic systems, such as spirocyclic piperidine-azetidines (2,7-diazaspiro[3.5]nonanes), further demonstrates the utility of azetidine-based building blocks. researchgate.net These scaffolds, containing two differentiable secondary amines, offer multiple points for further diversification. researchgate.net
The table below summarizes some of the novel scaffolds synthesized using azetidine-based intermediates:
| Scaffold Type | Description | Synthetic Approach | Reference |
| Fused Azetidines | Azetidine ring fused to an 8-membered ring. | Ring-closing metathesis. | nih.gov |
| Spiro[azetidine-3,3'-indoline]-2,2'-diones | Spirocyclic system combining azetidine and indoline-2-one. | Copper(I)-catalyzed Kinugasa/C-C coupling cascade reaction. | nih.gov |
| Spiro-3,2'-azetidine oxindoles | Spirocyclic system combining azetidine and oxindole. | Enantioselective phase-transfer catalysis. | nih.gov |
| Spirocyclic Piperidine-Azetidines | 2,7-Diazaspiro[3.5]nonane ring system. | Multi-step synthesis involving cyclization. | researchgate.net |
| Oxazaspiro[3.3]heptanones | Spirocyclic system containing both azetidine and oxetane (B1205548) rings. | Gold-catalyzed alkyne oxidation. | nih.gov |
Utilization in Ligand Design for Organometallic Catalysis
While direct evidence for the utilization of this compound in ligand design for organometallic catalysis is not prominently documented in the provided search results, the structural features of azetidines, in general, suggest their potential in this area. The nitrogen atom of the azetidine ring can act as a coordinating atom for a metal center.
The development of chiral ligands is a cornerstone of asymmetric catalysis. The synthesis of chiral azetidin-3-ones from chiral N-propargylsulfonamides highlights a pathway to enantiomerically enriched azetidine derivatives. nih.gov These chiral azetidines could potentially be elaborated into novel ligands for a variety of metal-catalyzed reactions. The rigidity of the four-membered ring can influence the steric and electronic environment around the metal center, potentially leading to high levels of stereocontrol in catalytic transformations.
For instance, the nitrogen atom, after appropriate functionalization, could be part of a bidentate or tridentate ligand system. The substituents on the azetidine ring, including the 2,3-dichlorophenyl group, would play a crucial role in tuning the ligand's properties and, consequently, the catalyst's activity and selectivity. The exploration of azetidine-based ligands in organometallic catalysis remains a promising area for future research.
Derivatization for Exploring Chemical Space and Diversity-Oriented Synthesis (DOS)
This compound is a valuable starting point for diversity-oriented synthesis (DOS), a strategy aimed at the rapid generation of a wide range of structurally diverse molecules. nih.gov The multiple functional groups on the azetidine core allow for a variety of chemical transformations, leading to a collection of compounds with diverse scaffolds and properties.
The derivatization of the azetidine ring can be achieved through several key reactions:
N-functionalization: The secondary amine of the azetidine can be readily alkylated, acylated, or arylated to introduce a wide range of substituents.
O-functionalization: The hydroxyl group can be etherified, esterified, or replaced with other functional groups, further increasing molecular diversity.
Ring-opening reactions: The strained azetidine ring can undergo ring-opening reactions to yield linear or macrocyclic structures.
Cyclization reactions: As previously discussed, the functionalized azetidine can serve as a precursor for the construction of fused and spirocyclic systems. nih.govnih.govnih.govresearchgate.net
A key aspect of DOS is the ability to generate libraries of compounds with lead-like properties, which are suitable for high-throughput screening in drug discovery programs. nih.gov The synthesis and profiling of diverse collections of azetidine-based scaffolds have demonstrated their potential for developing CNS-focused libraries with favorable physicochemical and pharmacokinetic properties. nih.gov
The exploration of chemical space through the derivatization of this compound can lead to the discovery of novel bioactive molecules. The combination of the rigid azetidine core with a variety of peripheral functional groups allows for the systematic exploration of structure-activity relationships (SAR).
The table below outlines potential derivatization strategies for this compound in the context of DOS:
| Derivatization Site | Reaction Type | Potential Reagents | Resulting Functionality |
| Azetidine Nitrogen | N-Alkylation | Alkyl halides, aldehydes/ketones (reductive amination) | Substituted amines |
| Azetidine Nitrogen | N-Acylation | Acyl chlorides, carboxylic acids (coupling agents) | Amides |
| Azetidine Nitrogen | N-Arylation | Aryl halides (e.g., Buchwald-Hartwig amination) | N-Aryl azetidines |
| Hydroxyl Group | O-Alkylation | Alkyl halides (Williamson ether synthesis) | Ethers |
| Hydroxyl Group | O-Acylation | Acyl chlorides, anhydrides | Esters |
| Hydroxyl Group | Oxidation | Oxidizing agents (e.g., Swern, Dess-Martin) | Azetidin-3-one (B1332698) |
| Azetidine Ring | Ring-opening | Nucleophiles | Functionalized amino alcohols |
Future Research Directions and Unexplored Avenues for 3 2,3 Dichlorophenyl Azetidin 3 Ol
Development of Novel Asymmetric Synthetic Routes to Enantioenriched Forms
The synthesis of enantiomerically pure azetidines is a key area of research, as the stereochemistry of these compounds is often crucial for their biological activity. researchgate.net While various methods for the synthesis of azetidines have been developed, including cyclizations via C-N or C-C bond formation, cycloadditions, and ring rearrangements, the development of novel asymmetric routes to enantioenriched forms of 3-(2,3-Dichlorophenyl)azetidin-3-ol remains a significant challenge. magtech.com.cn
Future research in this area could focus on several promising strategies:
Chiral Catalysis: The use of chiral catalysts, such as chiral β-ketoiminato cobalt(II) catalysts for the enantioselective reduction of diketones to form optically pure diols, which can then be converted to cyclic amines, presents a viable approach. organic-chemistry.org Similarly, phase-transfer catalysis using novel chiral catalysts has shown success in the enantioselective synthesis of spirocyclic azetidine (B1206935) oxindoles and could be adapted for the synthesis of other chiral azetidines. nih.gov
Stereoselective Functionalization: Developing methods for the stereoselective functionalization of pre-existing azetidine rings is another important avenue. uni-muenchen.de This could involve the use of chiral auxiliaries or reagents to direct the stereochemical outcome of reactions at the C3 position.
Enzymatic Resolutions: Biocatalytic methods, employing enzymes to selectively react with one enantiomer of a racemic mixture, could provide an efficient means of obtaining enantioenriched this compound.
Gold-Catalyzed Oxidative Cyclization: A practical and flexible synthesis of chiral azetidin-3-ones has been developed through the gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides. nih.gov This method, which avoids toxic diazo intermediates, could be explored for the synthesis of a variety of chiral azetidin-3-ols. nih.gov
| Synthetic Approach | Description | Key Advantages |
| Chiral Catalysis | Employs chiral catalysts to induce enantioselectivity in the formation of the azetidine ring or its precursors. | High enantiomeric excesses, catalytic nature reduces waste. |
| Stereoselective Functionalization | Introduces chirality by selectively reacting with one prochiral face or group of a pre-formed azetidine scaffold. | Allows for the diversification of existing azetidine cores. |
| Enzymatic Resolutions | Utilizes enzymes to selectively transform one enantiomer in a racemic mixture, allowing for the separation of the desired enantiomer. | High selectivity, mild reaction conditions. |
| Gold-Catalyzed Cyclization | Involves the intermolecular oxidation of alkynes to form reactive α-oxogold carbenes that undergo intramolecular N-H insertion to form azetidin-3-ones. | Avoids toxic reagents, flexible and general sequence. nih.gov |
Exploration of Underutilized Reactivity Modes and Selective Transformations
The reactivity of the azetidine ring, particularly in 3-hydroxyazetidines, offers a rich landscape for synthetic exploration. uniba.itdurham.ac.uknih.govworktribe.com The inherent ring strain of the four-membered ring can be harnessed to drive a variety of transformations. nih.gov
Future research should investigate:
Ring-Opening Reactions: The regioselective ring-opening of unsymmetrical azetidines is a major area of reactivity. researchgate.net For this compound, exploring nucleophilic ring-opening reactions, Stevens rearrangements, and ring expansions could lead to the synthesis of novel and structurally diverse nitrogen-containing compounds. researchgate.net A novel rearrangement of 3-hydroxyazetidines to highly substituted 2-oxazolines via a Ritter-initiated cascade has been reported, demonstrating the potential for developing new synthetic methodologies based on the reactivity of the 3-hydroxyazetidine moiety. durham.ac.uknih.govworktribe.comacs.orgafricacommons.net
Functionalization of the Azetidine Core: Beyond ring-opening, selective functionalization of the azetidine ring itself is of great interest. This includes developing methods for C-H amination to introduce new substituents, as well as exploring cross-coupling reactions to form C-C bonds. rsc.org
Strain-Release Driven Reactions: The high ring strain of azabicyclo[1.1.0]butane has been utilized in a modular construction of azetidines. organic-chemistry.org Exploring similar strain-release strategies starting from or leading to this compound could provide efficient access to complex azetidine derivatives. nih.gov
La(OTf)3-Catalyzed Intramolecular Aminolysis: Lanthanum (III) trifluoromethanesulfonate (B1224126) has been shown to catalyze the intramolecular regioselective aminolysis of cis-3,4-epoxy amines to afford azetidines. frontiersin.org Investigating the application of this methodology for the synthesis of 3-aryl-azetidin-3-ols could be a fruitful area of research. frontiersin.org
| Reactivity Mode | Description | Potential Products |
| Ring-Opening Reactions | Cleavage of one or more bonds of the azetidine ring, often driven by ring strain. | Substituted amino alcohols, larger heterocycles, 2-oxazolines. durham.ac.uknih.govworktribe.commdpi.com |
| Core Functionalization | Introduction of new functional groups onto the azetidine ring without ring cleavage. | Diversely substituted azetidines with tailored properties. |
| Strain-Release Driven Reactions | Utilization of the inherent strain energy of the azetidine ring to promote reactions. | Complex and poly-functionalized azetidine derivatives. nih.gov |
| Lewis Acid Catalysis | Employment of Lewis acids to activate the azetidine ring or its precursors for subsequent transformations. | Regioselective synthesis of functionalized azetidines. frontiersin.org |
Integration into Advanced Flow Chemistry and Continuous Manufacturing Methodologies
Flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved reproducibility, and easier scalability. uniba.itacs.orgacs.org The application of flow technology to the synthesis and transformation of azetidines is a rapidly growing field. uniba.itworktribe.com
Future research in this domain should focus on:
Continuous Flow Synthesis: Developing a continuous flow synthesis for this compound would be a major advancement. This could involve adapting existing batch methods or developing entirely new flow-based routes. A photo-flow Norrish–Yang cyclisation has been successfully used to produce 3-hydroxyazetidines on a multi-gram scale, highlighting the potential of photochemical flow synthesis. worktribe.com
Telescoped Reactions: Integrating multiple reaction steps into a single, continuous flow process (telescoped synthesis) can significantly improve efficiency. researchgate.net For example, a telescoped flow protocol for the generation, lithiation, and electrophilic trapping of 1‐azabicyclo[1.1.0]butanes has been reported. researchgate.net
In-line Purification and Analysis: Incorporating in-line purification and analytical techniques into a continuous flow setup would enable real-time process monitoring and control, leading to higher product quality and yield.
Automated Synthesis Platforms: The development of automated flow synthesis platforms would allow for the rapid optimization of reaction conditions and the high-throughput synthesis of a library of 3-aryl-azetidin-3-ol derivatives for screening purposes.
| Flow Chemistry Aspect | Description | Key Benefits |
| Continuous Flow Synthesis | The synthesis of the target compound is performed in a continuously flowing stream rather than in a discrete batch. | Improved safety, better heat and mass transfer, enhanced reproducibility, and scalability. uniba.itacs.orgacs.org |
| Telescoped Reactions | Multiple synthetic steps are connected in a continuous sequence without isolation of intermediates. | Reduced reaction time, less solvent waste, and higher overall yield. researchgate.net |
| In-line Purification/Analysis | Purification and analytical monitoring are integrated directly into the flow system. | Real-time process control, improved product quality, and reduced manual handling. |
| Automated Synthesis | The entire synthesis and optimization process is controlled by a computer system. | High-throughput screening of reaction conditions and library synthesis. |
Potential as a Component in Non-Polymer Materials Science (e.g., as a monomer or cross-linker)
While the focus on azetidines has largely been in medicinal chemistry, their unique structural and reactive properties suggest potential applications in materials science.
Unexplored avenues include:
Monomers for Novel Materials: The bifunctional nature of this compound (with its secondary amine and tertiary alcohol) makes it a potential monomer for the synthesis of novel non-polymeric materials. For instance, it could be used to create complex, well-defined architectures through controlled step-growth oligomerization.
Cross-linking Agents: Organic azides are known to be effective cross-linking agents for polymers, a process that alters their physical properties. nih.gov While this compound is not an azide, its reactivity could be harnessed to act as a cross-linker for specific polymer systems. For example, the azetidine ring could potentially react with functional groups on polymer chains to form covalent cross-links, thereby improving the material's mechanical strength, thermal stability, or chemical resistance. The development of novel heterobifunctional cross-linking reagents is an active area of research. nih.gov
Building Blocks for Supramolecular Assemblies: The ability of the azetidine nitrogen and the hydroxyl group to participate in hydrogen bonding could be exploited in the design of self-assembling systems and supramolecular materials.
Components in Metal-Organic Frameworks (MOFs): The nitrogen atom of the azetidine ring could act as a ligand to coordinate with metal ions, potentially enabling the formation of novel MOFs with unique porous structures and properties.
| Materials Science Application | Description | Potential Advantages |
| Monomer | Use as a fundamental building block for the synthesis of larger, non-polymeric molecules. | Access to novel molecular architectures with specific functionalities. |
| Cross-linker | A molecule that connects polymer chains together, forming a network structure. | Enhanced mechanical, thermal, and chemical properties of the material. nih.gov |
| Supramolecular Building Block | A molecule that participates in non-covalent interactions to form larger, organized structures. | Creation of materials with responsive and adaptive properties. |
| Ligand for MOFs | A molecule that binds to a central metal atom to form a coordination complex. | Development of new porous materials for gas storage, separation, and catalysis. |
Q & A
Q. What are the optimal synthetic routes for 3-(2,3-Dichlorophenyl)azetidin-3-ol, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves coupling 2,3-dichlorobenzyl derivatives with azetidine precursors. Key steps include:
- Nucleophilic substitution : Reacting 2,3-dichlorobenzyl chloride with azetidin-3-ol under basic conditions (e.g., NaH in DMF at 60–80°C) .
- Ring-closure optimization : Elevated temperatures (80–100°C) and aprotic solvents (e.g., DMF or acetonitrile) enhance cyclization efficiency .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the product with >90% purity. Yields vary (40–70%) depending on stoichiometry and solvent choice .
Q. How can structural characterization of this compound be rigorously validated?
- Methodological Answer : Use a combination of:
- NMR spectroscopy : H and C NMR to confirm substituent positions and stereochemistry (e.g., hydroxyl group at C3 and dichlorophenyl orientation) .
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks, critical for understanding solid-state reactivity .
- High-resolution mass spectrometry (HRMS) : Validate molecular formula (CHClNO) and isotopic patterns .
Q. What preliminary biological assays are recommended to screen this compound for bioactivity?
- Methodological Answer : Initial screens should include:
- Enzyme inhibition assays : Test against kinases (e.g., SHP2) due to structural similarity to patented SHP2 inhibitors .
- Cell viability assays : Use cancer cell lines (e.g., HCT-116, MCF-7) to assess antiproliferative effects via MTT or ATP-based assays .
- Antimicrobial screening : Disk diffusion assays against Gram-positive/negative bacteria to evaluate broad-spectrum activity .
Advanced Research Questions
Q. How can computational modeling resolve contradictory bioactivity data for this compound derivatives?
- Methodological Answer :
- Molecular docking : Simulate binding to SHP2 (PDB: 5EHP) to identify key interactions (e.g., hydrogen bonds with Glu250, hydrophobic contacts with dichlorophenyl) .
- MD simulations : Analyze stability of ligand-receptor complexes over 100 ns to reconcile discrepancies in IC values across studies .
- QSAR models : Corporate substituent electronic parameters (Hammett σ) to predict activity trends for derivatives .
Q. What strategies mitigate low yields in azetidine ring-closure reactions during scale-up synthesis?
- Methodological Answer :
- Flow chemistry : Continuous flow reactors reduce side reactions (e.g., oligomerization) by maintaining precise temperature control and short residence times .
- Catalytic additives : Use Lewis acids (e.g., ZnCl) to stabilize transition states and improve cyclization efficiency .
- Solvent optimization : Switch to polar aprotic solvents (e.g., DMSO) to enhance nucleophilicity of intermediates .
Q. How do steric and electronic effects of the 2,3-dichlorophenyl group influence SAR in related azetidin-3-ol derivatives?
- Methodological Answer :
- Steric effects : Bulkier substituents at the 2-position reduce binding to flat enzymatic pockets (e.g., SHP2’s allosteric site), validated via crystallography .
- Electronic effects : Electron-withdrawing Cl groups enhance electrophilicity of the azetidine ring, increasing reactivity in nucleophilic substitutions (e.g., SNAr reactions) .
- Comparative studies : Synthesize analogs (e.g., 3-(3,4-dichlorophenyl) derivatives) and compare bioactivity to isolate positional effects .
Q. What analytical techniques are critical for detecting trace impurities in this compound batches?
- Methodological Answer :
- HPLC-MS : Use C18 columns (ACN/water gradient) with ESI-MS to identify byproducts (e.g., uncyclized intermediates or oxidation products) .
- GC-FID : Monitor residual solvents (DMF, acetonitrile) with detection limits <10 ppm .
- ICP-OES : Quantify heavy metal contaminants (e.g., Pd from catalytic steps) to ensure compliance with ICH Q3D guidelines .
Data Contradiction Analysis
Q. How to reconcile conflicting reports on the metabolic stability of this compound in hepatic models?
- Methodological Answer :
- Species-specific metabolism : Compare human vs. rodent microsomal assays; cytochrome P450 isoforms (e.g., CYP3A4 vs. CYP2D6) may exhibit divergent oxidation rates .
- Stabilizing modifications : Introduce methyl groups at C2 of the azetidine ring to block hydroxylation, as shown in analog studies .
- Isotope labeling : Use C-labeled compound to track metabolic pathways via radiometric detection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
